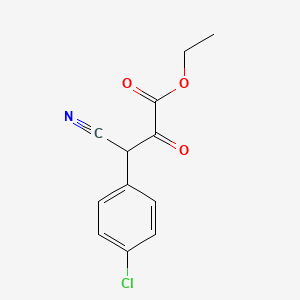

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate

Description

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is a β-keto ester derivative featuring a 4-chlorophenyl substituent, a cyano group at the 3-position, and an ethyl ester moiety. This compound is of significant interest in organic synthesis due to its versatile reactivity, particularly in cyclization and nucleophilic addition reactions. The electron-withdrawing cyano and keto groups enhance its electrophilicity, making it a valuable intermediate for constructing heterocyclic frameworks, such as pyridines and acrylates, which are prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKQEMUHZDENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (CAS 24045-75-8)

- Molecular Formula : C₁₁H₁₀Cl₂O₃

- Key Differences: Lacks the cyano group at the 3-position; instead, a chlorine atom occupies the 2-position of the propanoate chain.

- The chlorine at the 2-position may sterically hinder nucleophilic attacks compared to the target compound .

Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS 38747-02-3)

- Molecular Formula: C₁₂H₁₀ClNO₃

- Key Differences : Chlorine substituent on the phenyl ring is at the 3-position instead of the 4-position.

- Implications : The meta-substituted chlorine alters electronic effects (inductive and resonance), which could influence regioselectivity in subsequent reactions. For example, meta-substitution may reduce conjugation with the keto group compared to para-substitution in the target compound .

Heterocyclic and Extended Framework Analogues

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate

- Molecular Framework : Incorporates a morpholine-substituted thiophene ring.

- Key Differences: Replacement of the propanoate chain with a thiophene heterocycle introduces sulfur-based aromaticity and a morpholine group.

- Implications : The thiophene moiety may enhance π-stacking interactions in biological systems, making this compound more suitable for pharmaceutical applications targeting enzymes or receptors .

Functional Group Modifications

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 33167-21-4)

- Molecular Formula : C₁₁H₁₁ClO₃

- Key Differences: Absence of the cyano group at the 3-position.

- Implications: Reduced electrophilicity simplifies its reactivity profile, favoring it as a precursor for Claisen condensations rather than cyano-based cyclizations .

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CID 11195926)

- Molecular Formula : C₁₁H₁₀ClFO₃

- Key Differences : Addition of a fluorine atom at the 2-position of the phenyl ring.

Amino and Hydroxy Derivatives

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4)

- Molecular Formula: C₁₁H₁₃ClFNO₃

- Key Differences: Introduction of amino and hydroxy groups replaces the keto and cyano functionalities.

- Implications: The amino and hydroxy groups enable hydrogen bonding, enhancing solubility and interactions with biological targets, such as proteases or kinases .

Biological Activity

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is classified as an ester with the following structural features:

- Ethyl ester group

- 4-chlorophenyl group

- 2-oxopropanoate moiety

The molecular formula is , with a molecular weight of approximately 226.65 g/mol. The presence of the chlorine atom in the phenyl group is believed to influence the compound's reactivity and biological interactions significantly.

The biological activity of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is primarily attributed to its ability to act as an electrophile. It can react with nucleophiles in biological systems, potentially inhibiting specific enzymes or interfering with cellular processes. The chlorophenyl group facilitates various binding interactions with enzymes and receptors, enhancing the compound's biological efficacy.

Antimicrobial Properties

Research indicates that Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate | Bromine instead of chlorine | Antimicrobial, lower potency than chlorinated analog |

| Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate | Fluorine substituent | Potentially different binding interactions |

| Ethyl 3-(4-methylphenyl)-3-cyano-2-oxopropanoate | Methyl group enhances lipophilicity | Varies in anticancer activity |

The presence of the chlorine atom in Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate contributes to its distinct electronic properties, influencing its reactivity and biological interactions compared to other analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism was linked to membrane disruption and interference with metabolic pathways .

- Anticancer Activity : In vitro assays showed that treatment with Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate resulted in a reduction of cell viability in HCT-116 cells by approximately 70% at a concentration of 25 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.